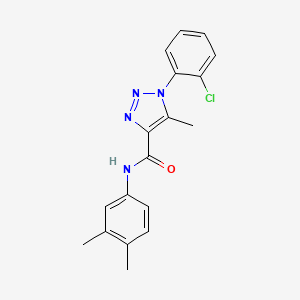![molecular formula C26H17F2N3O6 B11292507 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B11292507.png)
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, a benzofuro[3,2-d]pyrimidine core, and a difluorophenylacetamide group. Its intricate molecular architecture suggests it may have interesting chemical and biological properties.
Méthodes De Préparation
The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.
Construction of the benzofuro[3,2-d]pyrimidine core: This step involves the cyclization of appropriate intermediates under controlled conditions.
Attachment of the difluorophenylacetamide group: This final step may involve amide bond formation using reagents like EDCI or DCC in the presence of a base.
Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving continuous flow chemistry or other advanced techniques.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The carbonyl groups in the benzofuro[3,2-d]pyrimidine core can be reduced to alcohols.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products from these reactions would depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying enzyme interactions or as a potential therapeutic agent.
Medicine: Investigated for its potential anticancer or antibacterial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an anticancer agent, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. The benzodioxole and benzofuro[3,2-d]pyrimidine moieties could interact with molecular targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.
Comparaison Avec Des Composés Similaires
Similar compounds include:
3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(thio)oxo-2-(thio)oxo-azolidin-5-ylidene derivatives: Known for their antibacterial properties.
5-benzo(1,3)dioxol-5-ylmethylene-3-methyl-2-thioxo-thiazolidin-4-one: Used in early discovery research.
Compared to these compounds, 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide may offer unique interactions due to its difluorophenylacetamide group, potentially leading to different biological activities or chemical reactivity.
Propriétés
Formule moléculaire |
C26H17F2N3O6 |
|---|---|
Poids moléculaire |
505.4 g/mol |
Nom IUPAC |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C26H17F2N3O6/c27-15-6-7-18(17(28)10-15)29-22(32)12-30-23-16-3-1-2-4-19(16)37-24(23)25(33)31(26(30)34)11-14-5-8-20-21(9-14)36-13-35-20/h1-10H,11-13H2,(H,29,32) |
Clé InChI |
KUTRFCIJQNXWCA-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC(=O)NC6=C(C=C(C=C6)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B11292431.png)
![N~6~-(3,4-dimethylphenyl)-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11292436.png)

![N-(2-hydroxy-3-methoxypropyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11292442.png)
![N~6~-benzyl-N~4~-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11292446.png)
![N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11292454.png)
![2-hydroxy-3-phenyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11292465.png)
![[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone](/img/structure/B11292478.png)
![N-(4-ethylphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11292484.png)
![N-(4-bromophenyl)-2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}acetamide](/img/structure/B11292487.png)
![2-{[(2-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)sulfonyl]amino}-N-(prop-2-en-1-yl)benzamide](/img/structure/B11292493.png)
![2-[4-(4-Hydroxy-7-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-methoxyphenoxy]acetamide](/img/structure/B11292496.png)
![N-(2-methylphenyl)-2-{3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11292509.png)
